In-Depth Technical Guide: Structure Elucidation of 2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole
In-Depth Technical Guide: Structure Elucidation of 2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole (CAS: 958863-36-0)[]
Executive Summary
The incorporation of fluorine into benzimidazole scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinities[2][3]. The compound 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole serves as a highly functionalized, versatile building block. It features a base-stable, acid-labile diethoxymethyl (acetal) protecting group at the C-2 position, masking a reactive aldehyde, while the 5,6-difluoro substitution on the aromatic core provides unique electronic properties.
This whitepaper outlines a definitive, self-validating analytical framework for the absolute structure elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR ( 1 H, 13 C, 19 F), 2D NMR, and Vibrational Spectroscopy, we establish a rigorous protocol that not only identifies the molecule but explains the fundamental causality behind its spectral behavior.
Molecular Anatomy & Analytical Strategy
To elucidate the structure with absolute certainty, the molecule must be analytically deconstructed into three distinct domains:
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The Benzimidazole Core: Characterized by rapid annular tautomerism (N-H exchange).
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The 5,6-Difluoro System: Characterized by strong, diagnostic carbon-fluorine ( JCF ) spin-spin couplings[4].
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The C-2 Acetal Linker: Characterized by distinct aliphatic chemical shifts and long-range proton-carbon connectivity[5][6].
Fig 1: Sequential analytical workflow for robust structure elucidation of the target compound.
High-Resolution Mass Spectrometry (HRMS)
Before assessing atomic connectivity, the empirical formula must be validated. HRMS utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode is the method of choice.
Causality of the Method: ESI is a soft ionization technique that prevents the premature fragmentation of the acid-labile acetal group, ensuring the intact molecular ion is observed.
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Chemical Formula: C12H14F2N2O2
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Theoretical Exact Mass [M+H]+ : 257.1101 Da
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Mass Accuracy Tolerance: ≤5 ppm deviation is required to definitively rule out isobaric interferences.
Multinuclear NMR Spectroscopy: The Core Elucidation
NMR spectroscopy forms the backbone of this structural proof. The presence of fluorine ( 19 F, spin-1/2, 100% natural abundance) provides a highly sensitive orthogonal nucleus to 1 H and 13 C[7].
Proton ( 1 H) NMR & Tautomeric Dynamics
In solution (e.g., DMSO- d6 ), the N-H proton of the benzimidazole core undergoes rapid chemical exchange between the N-1 and N-3 positions.
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Mechanistic Impact: This rapid tautomerization makes the molecule appear symmetric on the NMR timescale at room temperature. Consequently, the aromatic protons at C-4 and C-7 become magnetically equivalent, appearing as a single multiplet (typically a pseudo-triplet or doublet of doublets due to coupling with the adjacent fluorines) around δ 7.50 ppm.
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Acetal Validation: The acetal methine proton (CH) is highly deshielded by the two adjacent oxygen atoms, appearing as a sharp diagnostic singlet at δ 5.65 ppm[6].
Carbon ( 13 C) and Fluorine ( 19 F) NMR
The 13 C NMR spectrum is dominated by scalar coupling to the 19 F nuclei. This is a critical self-validating feature:
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1JCF Coupling: The carbons directly attached to fluorine (C-5, C-6) exhibit massive splitting ( ∼244 Hz)[4].
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2JCF Coupling: The adjacent carbons (C-4, C-7) show smaller, yet distinct splitting ( ∼16−23 Hz)[4].
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19 F NMR: The two fluorine atoms appear as a singlet (due to tautomeric averaging) in the highly shielded aromatic fluorine region, typically around δ -143.5 ppm[7][8].
2D NMR (HSQC & HMBC): Proving Connectivity
1D NMR proves the existence of the functional groups, but 2D HMBC (Heteronuclear Multiple Bond Correlation) proves their assembly. To prove the diethoxymethyl group is attached specifically to the C-2 position, we look for a 3JCH correlation between the acetal proton ( δ 5.65) and the benzimidazole C-2 carbon ( δ 152.0).
Fig 2: Key HMBC and HSQC correlations confirming the attachment of the diethoxymethyl group.
Consolidated Spectroscopic Data Tables
The following tables summarize the expected quantitative data, serving as a reference standard for batch release and structural verification.
Table 1: 1 H and 19 F NMR Assignments (400 MHz, DMSO- d6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 1 H | 12.50 | br s | 1H | - | Benzimidazole N-H |
| 1 H | 7.45 - 7.55 | dd / m | 2H | 3JHF≈10 , 4JHF≈7 | Aromatic H-4, H-7 |
| 1 H | 5.65 | s | 1H | - | Acetal CH (C-1') |
| 1 H | 3.50 - 3.70 | m | 4H | - | Ethoxy -CH 2 - |
| 1 H | 1.17 | t | 6H | 3JHH=7.0 | Ethoxy -CH 3 |
| 19 F | -143.5 | s | 2F | - | Aromatic F-5, F-6 |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Splitting Pattern | Coupling ( JCF , Hz) | Carbon Assignment |
| 152.0 | s | - | C-2 (Benzimidazole) |
| 148.4 | dd | 1J≈244 , 2J≈16 | C-5, C-6 (C-F) |
| 134.6 | br s | - | C-3a, C-7a |
| 103.0 | br d | 2J≈20 | C-4, C-7 (Averaged by tautomerism) |
| 98.9 | s | - | Acetal CH (C-1') |
| 63.0 | s | - | Ethoxy -CH 2 - |
| 14.7 | s | - | Ethoxy -CH 3 |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to:
Protocol A: Sample Preparation & HRMS Acquisition
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Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Acquisition: Inject 2 μ L into an ESI-TOF mass spectrometer. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and acquire over a mass range of m/z 100–1000.
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Validation: Calibrate the TOF analyzer using a sodium formate cluster solution prior to injection to ensure mass accuracy is <5 ppm.
Protocol B: Multinuclear NMR Acquisition
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Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . Transfer to a standard 5 mm NMR tube.
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1 H NMR: Acquire at 298 K using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
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Self-Validation Step: Add 1 drop of D 2 O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the broad singlet at δ 12.50 ppm confirms the assignment of the exchangeable N-H proton.
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13 C NMR: Acquire using a power-gated decoupling sequence (zgpg30) to decouple protons. Utilize a minimum of 1024 scans due to the splitting of the carbon signals by fluorine, which reduces signal-to-noise.
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19 F NMR: Acquire using a standard sequence (zg) with 1 H decoupling. Reference the spectrum externally to trichlorofluoromethane (CFCl 3 ) at 0 ppm[7].
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2D HMBC: Acquire using a standard gradient-selected HMBC sequence. Optimize the long-range coupling delay for nJCH=8 Hz to capture the critical correlation between the acetal proton and the C-2 carbon.
References
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Selivanova, G. A., & Tretyakov, E. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Russian Chemical Bulletin, 69(5), 838-858. URL:[Link]
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Al-Sanea, M. M., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 724. URL:[Link]
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Wang, Y., et al. (2020). Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Aromatic Alkenes. Advanced Synthesis & Catalysis (Supporting Information for 13C NMR of fluorinated benzimidazoles). URL:[Link]
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